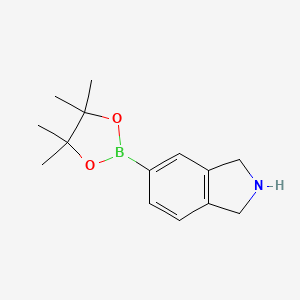

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline

Vue d'ensemble

Description

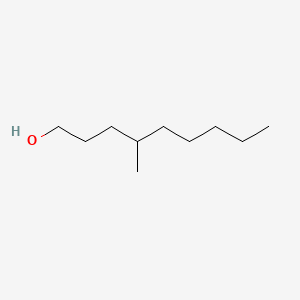

This compound is a chemical substance with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound is synthesized through two substitution reactions . It is a significant intermediate of 1H-indazole derivatives .Molecular Structure Analysis

The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . More detailed crystallographic data can be found in the Supplementary Materials of the referenced paper .Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is an oil-like substance at room temperature . Its empirical formula is C6H13BO2 . The compound has a molecular weight of 127.98 , a refractive index (n20/D) of 1.396 (lit.) , a boiling point of 42-43 °C/50 mmHg (lit.) , and a density of 0.882 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline has been utilized in the synthesis of various boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions and their structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and density functional theory (DFT) calculations further support these findings, indicating consistency between molecular structures optimized by DFT and those determined by single crystal X-ray diffraction (Huang et al., 2021).

Crystal Structure and DFT Studies

- The compound has been a focus in studies involving the crystal structure and DFT calculations of various related compounds. These studies involve confirming the compound structures through spectroscopic techniques and X-ray diffraction, with DFT calculations used for comparative analysis (Liao et al., 2022).

Suzuki Cross-Coupling Reaction Applications

- It has been applied in the Suzuki cross-coupling reaction for introducing aryl and vinyl substituents in certain organic compounds, demonstrating its utility in organic synthesis (Babudri et al., 2006).

Vibrational Properties Studies

- Studies have also focused on the vibrational properties of compounds synthesized using this compound. These include analyses through spectroscopy and DFT calculations, providing insights into the physicochemical properties of these compounds (Wu et al., 2021).

Development of New Building Blocks for Drugs and Odorants

- This compound has contributed to the development of new building blocks for the synthesis of biologically active derivatives, including the synthesis of drugs like disila-bexarotene (Büttner et al., 2007).

Applications in EPR Oximetry

- Isoindoline nitroxides, including derivatives of this compound, are considered useful probes in viable biological systems for EPR oximetry due to their moderate rates of biological reduction and favorable EPR characteristics (Khan et al., 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It may also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-6-5-10-8-16-9-11(10)7-12/h5-7,16H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNZSPXHQFJJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol](/img/structure/B3104628.png)

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)